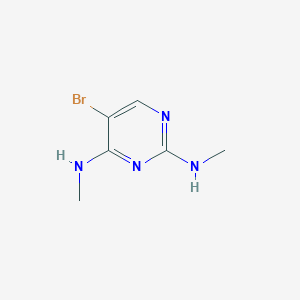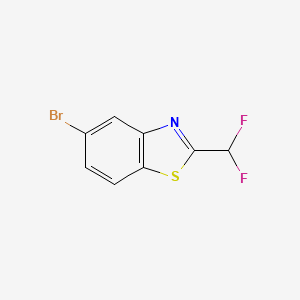
5-Bromo-2-(difluoromethyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(difluoromethyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 5th position and a difluoromethyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-1,3-benzothiazole typically involves the bromination of 2-(difluoromethyl)-1,3-benzothiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(difluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and coupled products with various functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-2-(difluoromethyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(difluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by competing with natural substrates. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a benzothiazole ring.
5-Bromo-2-(difluoromethyl)pyridine: Another pyridine derivative with similar functional groups.
4-Bromo-2-nitroaniline: Contains a bromine atom and a nitro group on an aniline ring.
Uniqueness
5-Bromo-2-(difluoromethyl)-1,3-benzothiazole is unique due to its benzothiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
Propiedades
Fórmula molecular |
C8H4BrF2NS |
|---|---|
Peso molecular |
264.09 g/mol |
Nombre IUPAC |
5-bromo-2-(difluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4BrF2NS/c9-4-1-2-6-5(3-4)12-8(13-6)7(10)11/h1-3,7H |
Clave InChI |
LYZKSORHKIPRBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)N=C(S2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


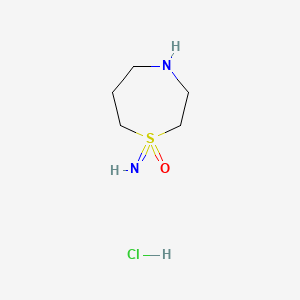
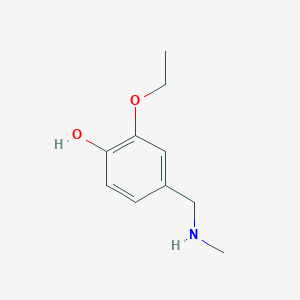
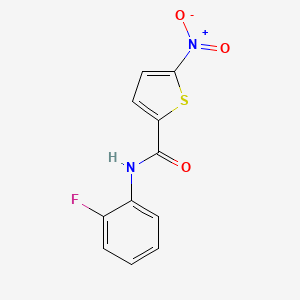
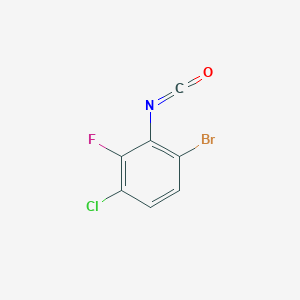
![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
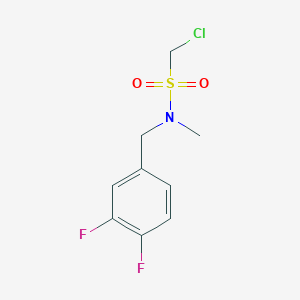
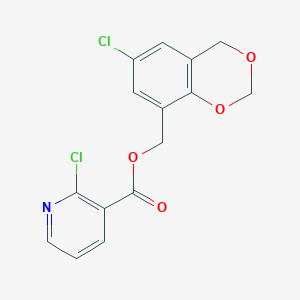
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
![1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)
![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
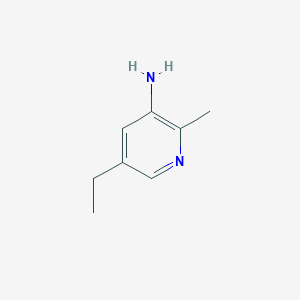
![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)
